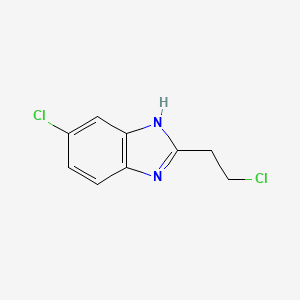

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

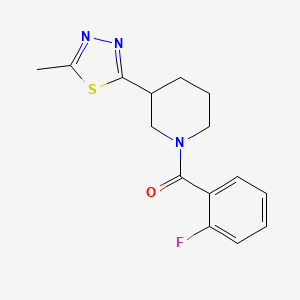

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The compound you mentioned, “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole”, is a benzimidazole derivative with chloroethyl groups attached. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids or other types of carbon acids . The exact synthesis process for “this compound” would depend on various factors and may involve multiple steps.Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzimidazole core with chloroethyl groups attached at the 2nd and 6th positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants present. Benzimidazoles are known to participate in a variety of chemical reactions, often acting as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Some general properties of benzimidazole derivatives include a high melting point and good stability .科学的研究の応用

Medicinal Chemistry Applications

Benzimidazole derivatives, including 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole, have been extensively studied for their medicinal properties. These compounds are essential constituents in several antihelminthic, antacid, and antibacterial drugs. Their interaction with DNA and interference with DNA-associated processes highlight their potential in drug design targeting various diseases (Bhattacharya & Chaudhuri, 2008).

Antimicrobial and Antifungal Activities

The synthesis and testing of benzimidazole and benzotriazole derivatives against the protozoa Acanthamoeba castellanii have demonstrated these compounds' efficacy, with certain derivatives showing higher activity than the standard antiprotozoal agent chlorohexidine (Kopanska et al., 2004). Additionally, these derivatives are investigated for their antifungal properties, targeting specific microorganisms and serving as potential vermicides or fungicides (M, Anbhule Sachin J, 2021).

Structural Studies and Biological Activity

Structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride have been conducted using various spectroscopic techniques. These studies provide insights into the compound's molecular structure and its potential biological activity, including antibacterial properties (Nour T Abdel Ghani & A. Mansour, 2012).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their corrosion inhibition properties. Theoretical studies correlate their molecular structures with potential activity as corrosion inhibitors, indicating their application in protecting metals from corrosion (Obot & Obi-Egbedi, 2010). Experimental studies further support these findings, demonstrating the effectiveness of certain benzimidazole derivatives in inhibiting the corrosion of iron in acidic solutions (Khaled, 2003).

作用機序

Target of Action

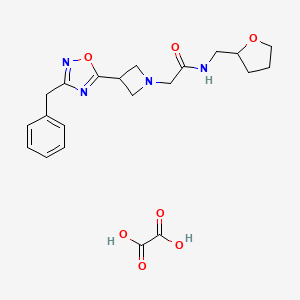

It is known to be an intermediate in the synthesis of ziprasidone , an antipsychotic medication. Ziprasidone interacts with a variety of receptors in the brain, including dopamine D2 and D3, serotonin 5-HT2A, 5-HT2C, 5-HT1A, and 5-HT1D, and adrenergic α1 receptors .

Mode of Action

It also inhibits the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft .

Biochemical Pathways

As an intermediate in the synthesis of ziprasidone, it contributes to the drug’s effects on various neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems .

Pharmacokinetics

The pharmacokinetics of Ziprasidone are characterized by rapid absorption, extensive distribution, metabolism primarily by the liver, and excretion in the urine and feces .

Result of Action

Ziprasidone is used to treat symptoms of schizophrenia, such as hallucinations, delusions, and cognitive impairments .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-2-(2-chloroethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJBPUXYGTUGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)

![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)

![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)

![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)

![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)